molecular formula C8F12 B14653211 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene CAS No. 50782-49-5

1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene

Cat. No.: B14653211
CAS No.: 50782-49-5
M. Wt: 324.07 g/mol
InChI Key: ULJZYMYWNWCNEL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is a fluorinated organic compound with the molecular formula C8F12. It is characterized by the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This compound is notable for its unique structure and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrakis(trifluoromethyl)buta-1,3-diene with potassium sulfide in N,N-dimethylformamide at room temperature or by heating at reflux with thiourea in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium sulfide, thiourea, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation, with some reactions requiring room temperature conditions and others needing reflux.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with potassium sulfide can lead to the formation of 2,3,4,5-tetrakis(trifluoromethyl)thiophene .

Scientific Research Applications

1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene involves its interaction with various molecular targets and pathways. The presence of multiple trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known that the compound can participate in various chemical reactions due to its unique structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is unique due to the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

50782-49-5

Molecular Formula

C8F12

Molecular Weight

324.07 g/mol

IUPAC Name

1,2,3,4-tetrakis(trifluoromethyl)cyclobuta-1,3-diene

InChI

InChI=1S/C8F12/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)3(1)7(15,16)17

InChI Key

ULJZYMYWNWCNEL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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